molecular formula C9H9BrN2O B13902354 4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one

4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B13902354
M. Wt: 241.08 g/mol
InChI Key: XFAPSQLQRVBUIL-UHFFFAOYSA-N
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Description

4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one typically involves the bromination of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridin-2-one derivatives .

Mechanism of Action

The mechanism of action of 4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can affect various cellular pathways, including those involved in cell proliferation, migration, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one
  • 4-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-9(2)6-5(10)3-4-11-7(6)12-8(9)13/h3-4H,1-2H3,(H,11,12,13)

InChI Key

XFAPSQLQRVBUIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CN=C2NC1=O)Br)C

Origin of Product

United States

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